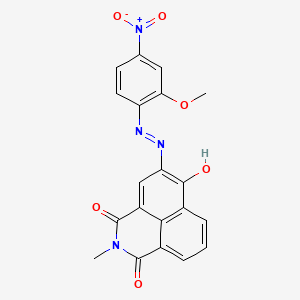
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, an isonipecotic acid derivative, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isonipecotic Acid Derivative:
Introduction of the 3-Oxobutyl Group: The next step involves the introduction of the 3-oxobutyl group through a nucleophilic substitution reaction. This step requires careful control of reaction conditions to ensure the desired product is obtained.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out under acidic conditions to promote the formation of the ester bond.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the ethyl ester with hydrochloric acid, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-oxobutyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biochemical pathways and interactions, especially those involving piperidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, the piperidine ring can interact with neurotransmitter receptors, influencing neurological functions. The phenyl group and the 3-oxobutyl moiety can also participate in various biochemical interactions, contributing to the compound’s overall effects.
相似化合物的比较
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride can be compared with other similar compounds, such as:
1-(3-Oxobutyl)-4-phenylpiperidine: This compound lacks the ethyl ester group, which can affect its solubility and reactivity.
4-Phenylisonipecotic acid: This compound lacks the 3-oxobutyl group, which can influence its biological activity and chemical properties.
1-(3-Oxobutyl)-4-phenylisonipecotic acid methyl ester: This compound has a methyl ester group instead of an ethyl ester, which can affect its pharmacokinetics and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
16036-86-5 |
|---|---|
分子式 |
C18H26ClNO3 |
分子量 |
339.9 g/mol |
IUPAC 名称 |
ethyl 1-(3-oxobutyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-3-22-17(21)18(16-7-5-4-6-8-16)10-13-19(14-11-18)12-9-15(2)20;/h4-8H,3,9-14H2,1-2H3;1H |
InChI 键 |
OWBPFWBYDKXVLI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCC(=O)C)C2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


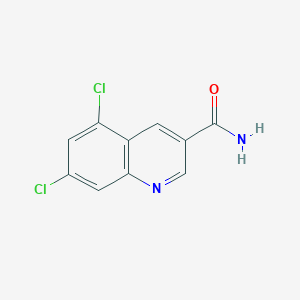
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)



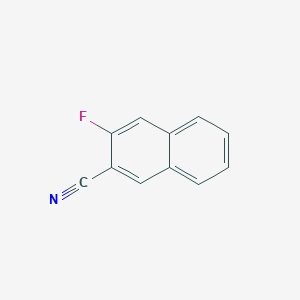
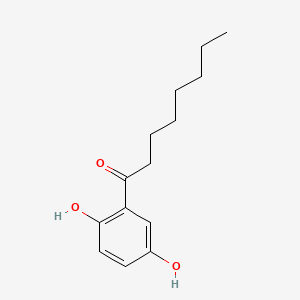

![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)
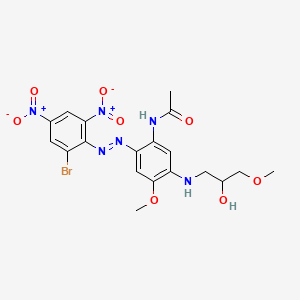

![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
